molecular formula C27H38F2N3NaO8S B12414624 SARS-CoV-2-IN-11

SARS-CoV-2-IN-11

Cat. No.: B12414624
M. Wt: 625.7 g/mol
InChI Key: DVWOYOSIEJRHKW-UIRZNSHLSA-M
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Description

SARS-CoV-2-IN-11 is a chemical compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-11 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:

    Formation of Key Intermediates: This involves the preparation of essential building blocks through reactions such as alkylation, acylation, or condensation.

    Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

SARS-CoV-2-IN-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in research to understand the biological pathways and molecular interactions involved in viral replication.

    Medicine: Investigated for its potential as a therapeutic agent to inhibit the replication of SARS-CoV-2 and other related viruses.

    Industry: Utilized in the development of diagnostic tools and antiviral coatings for surfaces.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-11 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. It primarily targets the viral protease, an enzyme crucial for the processing of viral polyproteins into functional units necessary for viral replication. By inhibiting this protease, this compound effectively disrupts the viral life cycle, preventing the virus from replicating and spreading .

Comparison with Similar Compounds

SARS-CoV-2-IN-11 can be compared with other similar compounds, such as:

    Remdesivir: An antiviral drug that targets the viral RNA polymerase.

    Favipiravir: Another antiviral that inhibits viral RNA polymerase.

    Lopinavir-Ritonavir: A combination of protease inhibitors used in the treatment of HIV, repurposed for COVID-19 treatment.

Uniqueness

What sets this compound apart is its specific targeting of the SARS-CoV-2 protease, making it highly effective in inhibiting the replication of this particular virus. Its unique structure and mechanism of action provide a distinct advantage over other antiviral agents .

Properties

Molecular Formula

C27H38F2N3NaO8S

Molecular Weight

625.7 g/mol

IUPAC Name

sodium;(2S)-2-[[(2S)-2-[[(4,4-difluorocyclohexyl)-phenylmethoxy]carbonylamino]-4-methylpentanoyl]amino]-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonate

InChI

InChI=1S/C27H39F2N3O8S.Na/c1-16(2)14-20(24(34)31-21(25(35)41(37,38)39)15-19-10-13-30-23(19)33)32-26(36)40-22(17-6-4-3-5-7-17)18-8-11-27(28,29)12-9-18;/h3-7,16,18-22,25,35H,8-15H2,1-2H3,(H,30,33)(H,31,34)(H,32,36)(H,37,38,39);/q;+1/p-1/t19-,20-,21-,22?,25?;/m0./s1

InChI Key

DVWOYOSIEJRHKW-UIRZNSHLSA-M

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC(C2CCC(CC2)(F)F)C3=CC=CC=C3.[Na+]

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC(C2CCC(CC2)(F)F)C3=CC=CC=C3.[Na+]

Origin of Product

United States

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